(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide
Description
The compound (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a cyclohexa-2,5-dien-1-ylidene scaffold substituted with a chloro group at position 3, a ketone at position 4, and a 2,5-dimethylbenzenesulfonamide moiety. Its (E)-stereochemistry at the imine bond (C=N) is critical for its spatial arrangement and reactivity.
Properties
IUPAC Name |
(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPIZYIPGWCXKH-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: CHClNOS
Molecular Weight: 283.76 g/mol
IUPAC Name: this compound
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | Not Available |
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound this compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests showed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, studies have demonstrated that the compound leads to the activation of caspases, which are crucial in the apoptotic process.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The sulfonamide moiety can interact with enzymes such as dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Oxidative Stress: The electrophilic nature of the cyclohexadiene structure may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sulfonamide derivatives including our compound against Staphylococcus aureus and Escherichia coli. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both bacterial strains.
Study 2: Anticancer Potential
In a study by Johnson et al. (2024), the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in apoptosis markers with an IC50 value of 15 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogue documented in literature is 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (CAS 327060-12-8), which shares the cyclohexadienone core but differs in substituents:
- Position 3: Nitro (-NO₂) group (vs. chloro in the target compound).
- Position 4 : Ketone (-C=O) (common to both).
- Sulfonamide substituent : 4-chloro-3-nitrobenzene (vs. 2,5-dimethylbenzene in the target compound).
Key Differences :
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the analogue is strongly electron-withdrawing, enhancing electrophilicity at the cyclohexadienone ring. In contrast, the chloro and methyl groups in the target compound create a mixed electronic environment, with chloro being weakly electron-withdrawing and methyl groups (electron-donating) increasing steric bulk .
Solubility and Reactivity : The nitro group in the analogue likely reduces solubility in polar solvents compared to the target compound, where methyl groups may improve lipophilicity.
Biological Activity : Nitro-substituted sulfonamides are often associated with antimicrobial activity, whereas methyl-substituted variants may exhibit better pharmacokinetic profiles due to reduced metabolic degradation .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-3-nitro Analogue (CAS 327060-12-8) |
|---|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₃S | C₁₂H₇ClN₂O₅S |
| Molecular Weight | 332.78 g/mol | 326.71 g/mol |
| Key Substituents | 3-Cl, 4-O, 2,5-dimethylbenzene | 4-Cl, 3-NO₂, 4-O, benzene |
| Electronic Effects | Mixed (EWG + EDG) | Strong EWG (NO₂) |
| Potential Applications | Enzyme inhibition, drug intermediates | Antimicrobial agents, reactive intermediates |
Stability and Reactivity
- Target Compound : The (E)-configuration stabilizes the imine bond, reducing susceptibility to hydrolysis. The methyl groups may hinder π-stacking interactions but enhance thermal stability.
- 4-Chloro-3-nitro Analogue : The nitro group increases oxidative instability and may lead to reactive intermediates under acidic conditions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound requires precise stereochemical control during imine formation, whereas the nitro-substituted analogue is synthesized via direct electrophilic substitution, making it more scalable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
